molecular formula C9H10N4O2 B14107474 1H-Benzimidazole-6-carboxylic acid, 2-hydrazinyl-, methyl ester CAS No. 2068151-93-7

1H-Benzimidazole-6-carboxylic acid, 2-hydrazinyl-, methyl ester

Cat. No.: B14107474
CAS No.: 2068151-93-7
M. Wt: 206.20 g/mol
InChI Key: SYUXAAPEVAWWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole-6-carboxylic acid, 2-hydrazinyl-, methyl ester is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a benzimidazole core with a carboxylic acid group at the 6-position, a hydrazinyl group at the 2-position, and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-6-carboxylic acid, 2-hydrazinyl-, methyl ester typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-6-carboxylic acid, 2-hydrazinyl-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; typically carried out in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-6-carboxylic acid, 2-hydrazinyl-, methyl ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazole-6-carboxylic acid, 2-hydrazinyl-, methyl ester is unique due to the presence of both the hydrazinyl and methyl ester groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.

Properties

CAS No.

2068151-93-7

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 2-hydrazinyl-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C9H10N4O2/c1-15-8(14)5-2-3-6-7(4-5)12-9(11-6)13-10/h2-4H,10H2,1H3,(H2,11,12,13)

InChI Key

SYUXAAPEVAWWNN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.